Chlorhydrate de 2-méthyl-4-isothiazolin-3-one

Vue d'ensemble

Description

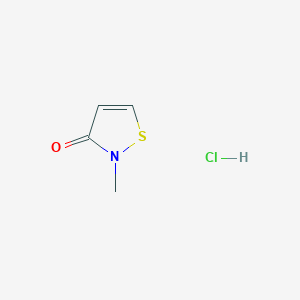

2-Methyl-4-isothiazolin-3-one hydrochloride (MIT-HCl) is an organic compound with a wide range of uses in the laboratory and in the medical field. It is a preservative commonly found in cosmetics, cleaning agents, and other consumer products. MIT-HCl is also used in biochemistry and molecular biology research, as well as in the production of pharmaceuticals, biopesticides, and other industrial products. It is a powerful biocide, inhibiting the growth of bacteria, fungi, and algae.

Applications De Recherche Scientifique

Conservateur de l'industrie cosmétique

Chlorhydrate de 2-méthyl-4-isothiazolin-3-one: est largement utilisé comme conservateur dans l'industrie cosmétique en raison de son efficacité à prévenir la croissance microbienne. Il contribue à prolonger la durée de conservation des produits en les protégeant contre les bactéries, les moisissures et les levures .

Agent antimicrobien dans les peintures

Ce composé sert d'agent antimicrobien dans les peintures, où il inhibe la croissance des micro-organismes qui peuvent provoquer la détérioration et la dégradation des produits de peinture. Son inclusion assure la longévité et la préservation esthétique des surfaces peintes .

Biocide dans les systèmes de refroidissement industriels

Dans les systèmes de refroidissement industriels, This compound agit comme un biocide pour contrôler la croissance de micro-organismes nuisibles. Cette application est essentielle pour maintenir l'efficacité du système et prévenir la propagation des biofilms qui peuvent entraîner la corrosion et la défaillance du système .

Études de neurotoxicité

La recherche scientifique a utilisé ce composé pour étudier la neurotoxicité. Il a été démontré qu'il provoquait la mort neuronale et inhibait la croissance des neurites, ce qui en fait une substance précieuse pour comprendre les mécanismes des agents neurotoxiques .

Enquêtes sur la cytotoxicité

Les chercheurs ont utilisé This compound pour étudier ses effets cytotoxiques sur les cellules épithéliales bronchiques. Ces études sont importantes pour évaluer les risques potentiels pour la santé associés à l'exposition à ce composé .

Études de l'activité de la kinase d'adhésion focale (FAK)

Le composé a été utilisé pour étudier les effets de la phosphorylation sur la tyrosine de l'activité de la FAK, qui est cruciale pour le développement des axones et des dendrites neuronaux. Cette recherche contribue à notre compréhension de la signalisation cellulaire et du développement neuronal .

Préservation antimicrobienne dans les produits non alimentaires

Il est également utilisé comme conservateur antimicrobien dans divers produits non alimentaires tels que les adhésifs et les revêtements. Cette application est essentielle pour prévenir la contamination microbienne et assurer la sécurité et l'intégrité de ces produits .

Recherche écotoxicologique

En raison de son utilisation généralisée et de ses risques écotoxicologiques potentiels, This compound fait l'objet de recherches écotoxicologiques. Des études portent sur son impact sur l'environnement et sur la manière d'atténuer les effets négatifs éventuels .

Mécanisme D'action

Target of Action

2-Methyl-4-isothiazolin-3-one hydrochloride, also known as Methylisothiazolinone hydrochloride (MIT), primarily targets protein synthesis . It interferes with the normal functioning of proteins, which play a crucial role in various cellular processes.

Mode of Action

MIT interferes with protein synthesis, leading to a disruption in the normal functioning of cells . This interference can lead to cell death, particularly in microbial cells, making MIT an effective biocide and preservative .

Biochemical Pathways

For instance, it has been used to study the effects of tyrosine phosphorylation on focal adhesion kinase (FAK) activity in the development of neural axons and dendrites .

Pharmacokinetics

Given its use as a preservative in personal care products, it is likely that mit can be absorbed through the skin

Result of Action

MIT is a skin sensitizer known to cause contact dermatitis and allergy . It is extensively used in the cosmetic industry as a preservative . MIT is a neurotoxin and its prolonged exposure may lead to neuronal death and inhibition of neurite outgrowth .

Action Environment

The action of MIT can be influenced by various environmental factors. For instance, its effectiveness as a preservative can be affected by the pH, temperature, and other characteristics of the product it is used in . Additionally, the presence of other ingredients in a product can influence the stability and efficacy of MIT .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Methyl-4-isothiazolin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interfere with protein synthesis. It interacts with various enzymes, proteins, and other biomolecules, leading to its biocidal effects. One of the key interactions is with tyrosine phosphorylation on focal adhesion kinase (FAK) activity, which is crucial for the development of neural axons and dendrites . Additionally, 2-Methyl-4-isothiazolin-3-one hydrochloride is known to cause contact dermatitis and allergy, indicating its interaction with skin proteins and immune response pathways .

Cellular Effects

The effects of 2-Methyl-4-isothiazolin-3-one hydrochloride on various cell types and cellular processes are profound. It acts as a cytotoxic substance, particularly affecting bronchial epithelial cells (BEAS-2B cells) and inducing apoptotic cell death . This compound also influences cell signaling pathways, such as tyrosine phosphorylation, which impacts the activity of focal adhesion kinase (FAK) and the development of neural structures . Furthermore, prolonged exposure to 2-Methyl-4-isothiazolin-3-one hydrochloride can lead to neuronal death and inhibition of neurite outgrowth, highlighting its neurotoxic effects .

Molecular Mechanism

At the molecular level, 2-Methyl-4-isothiazolin-3-one hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition. It interferes with protein synthesis, which is a critical aspect of its biocidal action . The compound’s ability to inhibit tyrosine phosphorylation on focal adhesion kinase (FAK) activity further elucidates its role in disrupting cellular processes . Additionally, 2-Methyl-4-isothiazolin-3-one hydrochloride can cause changes in gene expression, contributing to its cytotoxic and neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-isothiazolin-3-one hydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to neuronal death and inhibition of neurite outgrowth . The temporal effects also include its impact on protein synthesis and tyrosine phosphorylation, which are essential for understanding its biocidal and cytotoxic properties .

Dosage Effects in Animal Models

The effects of 2-Methyl-4-isothiazolin-3-one hydrochloride vary with different dosages in animal models. At lower doses, it may effectively control microbial growth without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including neuronal death and inhibition of neurite outgrowth . These dosage-dependent effects are critical for determining the safe and effective use of 2-Methyl-4-isothiazolin-3-one hydrochloride in various applications.

Metabolic Pathways

2-Methyl-4-isothiazolin-3-one hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in inhibiting protein synthesis and tyrosine phosphorylation highlights its impact on metabolic flux and metabolite levels . The compound’s ability to interfere with these pathways contributes to its biocidal and cytotoxic properties, making it a potent antimicrobial agent.

Transport and Distribution

Within cells and tissues, 2-Methyl-4-isothiazolin-3-one hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

The subcellular localization of 2-Methyl-4-isothiazolin-3-one hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for understanding how 2-Methyl-4-isothiazolin-3-one hydrochloride exerts its biocidal and cytotoxic effects at the cellular level.

Propriétés

IUPAC Name |

2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXPQSRCFCPWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2682-20-4 (Parent) | |

| Record name | Methylisothiazolinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040740 | |

| Record name | 2-Methyl-3-isothiazolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

26172-54-3 | |

| Record name | 2-Methyl-4-isothiazolin-3-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisothiazolinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-isothiazolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G9PNZ5P41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the alkali metal iodide catalyst in the synthesis of 2-methyl-4-isothiazolin-3-one?

A1: The research article highlights the use of an alkali metal iodide catalyst as a key factor in achieving high purity (>99.9%) 2-methyl-4-isothiazolin-3-one []. While the specific mechanism is not detailed in the abstract, it suggests that the catalyst plays a crucial role in increasing the reaction yield and overall efficiency of the synthesis process. This is significant for industrial production as it implies a more cost-effective and environmentally friendly approach compared to methods requiring additional purification steps.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

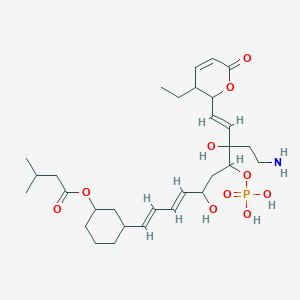

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

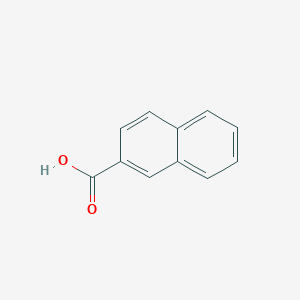

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)